molecular formula C23H20ClFN2O4S B3957710 ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3957710
M. Wt: 474.9 g/mol
InChI Key: LXLQUZXAXIMFID-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with multiple functional groups, including a carbamoyl group, a fluorobenzamido group, and a methyl group. The presence of these diverse functional groups makes this compound an interesting subject for chemical synthesis and reactivity studies.

Properties

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-10-6-9-16(24)12(17)2)32-22(18)27-20(28)14-7-5-8-15(25)11-14/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLQUZXAXIMFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the carbamoyl group: This step may involve the reaction of the thiophene derivative with an isocyanate or a similar reagent.

    Attachment of the fluorobenzamido group: This can be accomplished through an amide coupling reaction using a fluorobenzoyl chloride derivative.

    Final esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and an appropriate acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring and the methyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups in the carbamoyl and benzamido moieties can be reduced to corresponding alcohols or amines.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interactions.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with different substitution patterns on the phenyl and benzoyl groups.

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(4-CHLOROPHENYL)CARBONYL]AMINO}-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound features a chlorophenyl group instead of a fluorobenzamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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